

Preliminary Pharmacological Screening of Chroman-Based Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-(Chroman-4-yl)acetic acid*

Cat. No.: *B1590937*

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Foreword: The Enduring Potential of the Chroman Scaffold

The chroman framework, a heterocyclic system fusing a dihydropyran ring with a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products with significant biological activity has made it a cornerstone for the design and synthesis of novel therapeutic agents. From the potent antioxidant properties of tocopherols (Vitamin E) to the diverse pharmacological effects of flavonoids, chroman-based compounds have consistently demonstrated their potential to modulate key biological pathways implicated in a spectrum of human diseases. This guide provides a comprehensive, technically-grounded framework for the preliminary pharmacological screening of novel chroman derivatives, intended for researchers, scientists, and drug development professionals. Our approach eschews a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven progression of assays to build a robust preliminary profile of a compound's therapeutic potential.

Chapter 1: Foundational Screening – Cytotoxicity and General Cellular Health

Before delving into specific pharmacological activities, it is paramount to establish the foundational cytotoxic profile of the test compounds. This initial screen provides a crucial

therapeutic window, informing the concentration ranges for subsequent, more targeted assays and flagging compounds with overt toxicity early in the discovery pipeline.

Rationale for Initial Cytotoxicity Screening

The primary objective is to determine the concentration at which a compound elicits a toxic response in cells. This is typically quantified as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). A favorable therapeutic agent will exhibit its desired pharmacological effect at concentrations significantly lower than those causing widespread cell death. This initial screen is a critical gatekeeper, preventing the allocation of resources to compounds with a narrow therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cells in a 96-well flat-bottomed microplate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare a series of dilutions of the chroman-based compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.

- MTT Addition: Following the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

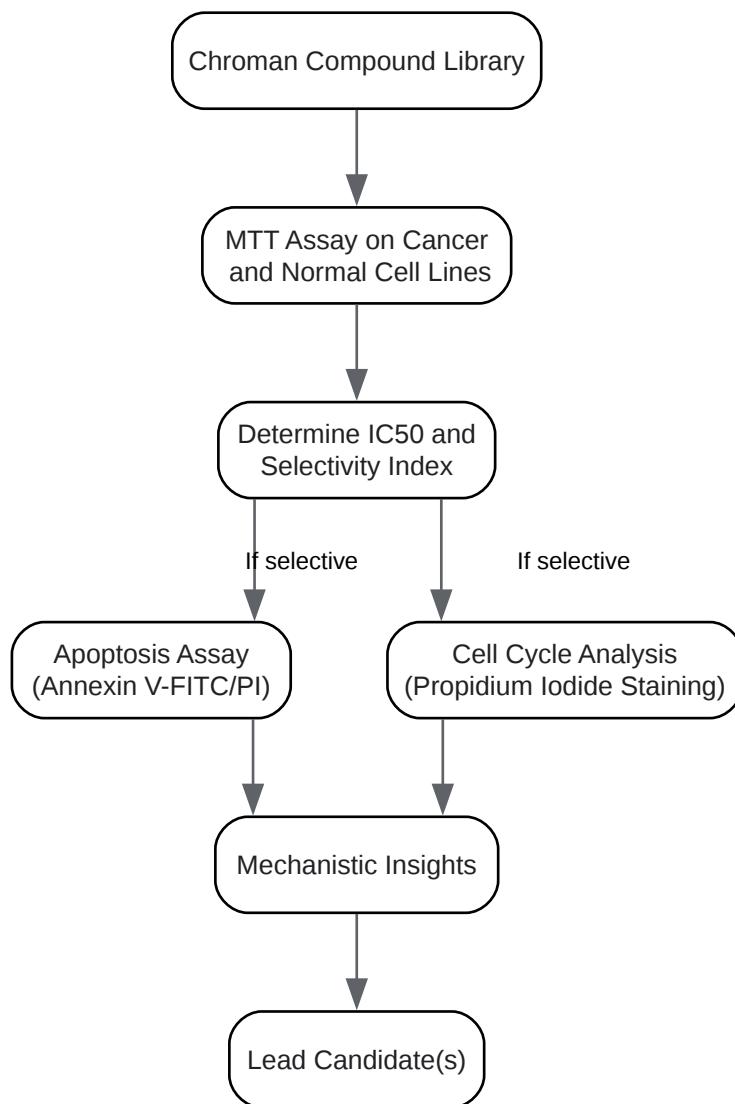
Chapter 2: Screening for Anticancer Activity

The chroman scaffold is a recurring motif in numerous compounds exhibiting potent anticancer properties.^[1] A preliminary screen for anticancer activity is a logical next step, building upon the initial cytotoxicity data. The focus here is to identify compounds that selectively target cancer cells and to begin elucidating their mechanism of action.

The Rationale for a Multi-Faceted Anticancer Screen

A robust preliminary anticancer screen should not rely on a single assay. By employing a battery of tests, we can gain a more comprehensive understanding of a compound's potential. This includes assessing its impact on cell proliferation, its ability to induce programmed cell death (apoptosis), and its effect on the cell cycle.

Experimental Workflow for Anticancer Screening



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Caption: Workflow for Preliminary Anticancer Screening of Chroman Compounds.

Detailed Protocols for Anticancer Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.^[2] Propidium iodide is a fluorescent intercalating agent that cannot

cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

Step-by-Step Methodology:

- Cell Treatment: Seed and treat cancer cells with the chroman compounds at their IC50 concentrations (determined from the MTT assay) for a specified duration (e.g., 24 or 48 hours).
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This assay quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA.[3] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase will have an intermediate DNA content.

Step-by-Step Methodology:

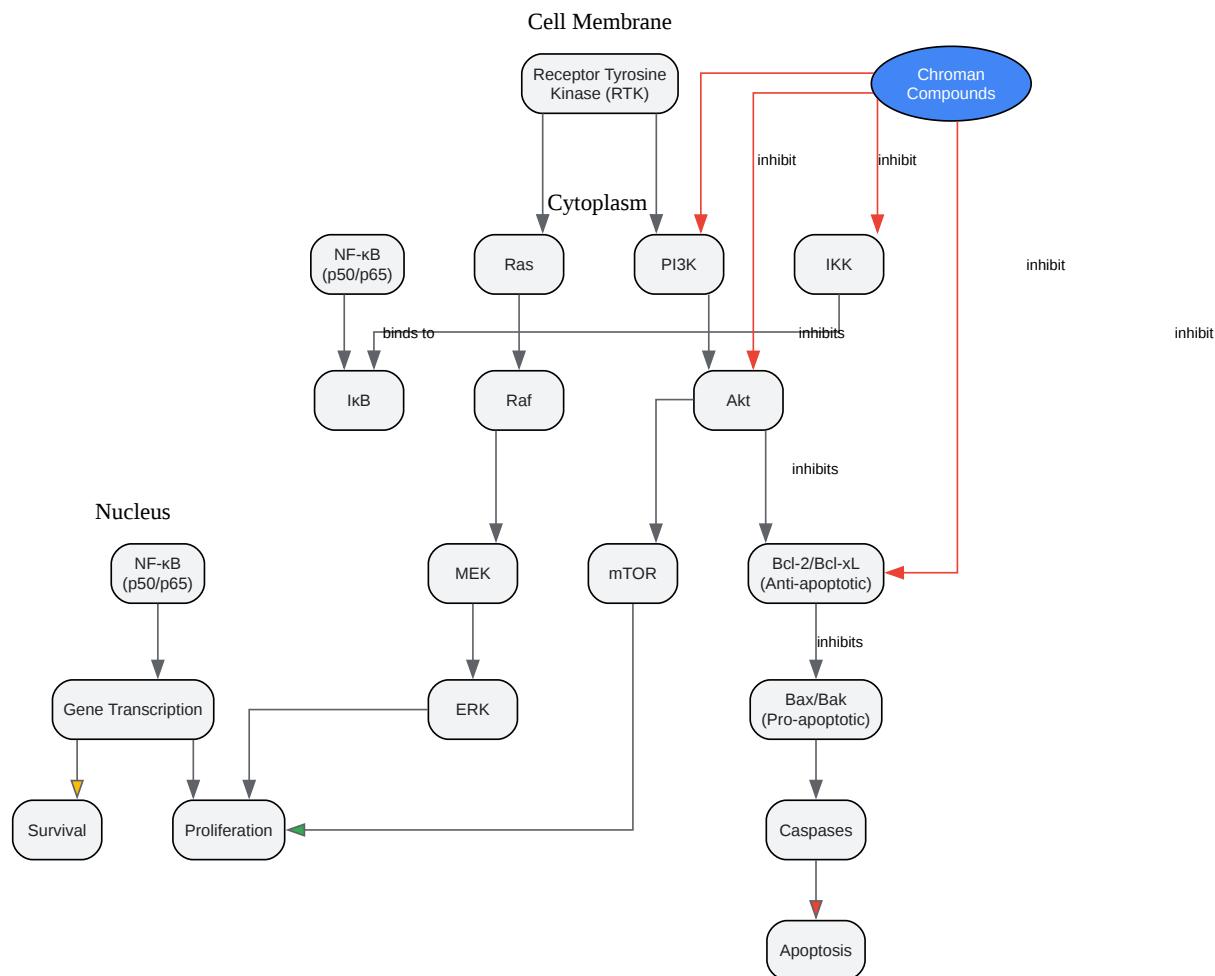
- Cell Treatment and Harvesting: Treat cells with the chroman compounds as described for the apoptosis assay. Harvest the cells by trypsinization.
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for at least a week.
- Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
- RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.
- PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Key Molecular Targets and Signaling Pathways in Cancer

Chroman derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.^[4] Understanding these pathways is crucial for interpreting screening data and guiding further studies.

- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.^[5] Some chroman-based compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.^{[3][6]}
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade plays a critical role in transducing extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.^[7] Dysregulation of this pathway is a hallmark of many cancers.^[7]
- NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and also promotes cancer cell proliferation, survival, and metastasis.^{[8][9]}

- Bcl-2 Family Proteins: These proteins are key regulators of apoptosis.[10] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, contributing to their resistance to cell death.[10] Some chroman derivatives may induce apoptosis by modulating the expression or activity of Bcl-2 family proteins.[11]

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Caption: Key Signaling Pathways in Cancer Targeted by Chroman Compounds.

Chapter 3: Screening for Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The chroman scaffold is present in many natural and synthetic compounds with potent anti-inflammatory properties.

Rationale for a Tiered Approach to Anti-inflammatory Screening

A logical approach to screening for anti-inflammatory activity involves a tiered system, starting with a high-throughput *in vitro* assay to identify initial hits, followed by a more complex *in vivo* model to confirm activity and assess systemic effects.

In Vitro Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the adhesion and transmigration of leukocytes during inflammation.

Principle: Tumor Necrosis Factor-alpha (TNF- α) is a potent pro-inflammatory cytokine that induces the expression of ICAM-1 on the surface of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A cell-based ELISA can quantify the levels of ICAM-1 expression.[12]

Step-by-Step Methodology:

- **HUVEC Culture:** Culture HUVECs in 96-well plates until they form a confluent monolayer.
- **Compound Pre-treatment:** Pre-treat the cells with various concentrations of the chroman compounds for 1-2 hours.
- **TNF- α Stimulation:** Stimulate the cells with TNF- α (e.g., 10 ng/mL) for 12-24 hours to induce ICAM-1 expression. Include unstimulated and vehicle-treated controls.
- **Cell Fixation:** Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.

- Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate the cells with a primary antibody specific for human ICAM-1 for 1-2 hours at room temperature.
- Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- Detection: Wash the cells and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

In Vivo Anti-inflammatory Screening

This is a classic and well-established in vivo model of acute inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling).[13][14] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and other inflammatory mediators.[14] The ability of a compound to reduce the paw edema is indicative of its anti-inflammatory activity.

Step-by-Step Methodology:

- **Animal Acclimatization and Grouping:** Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week. On the day of the experiment, randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different doses of the test compound).
- **Baseline Paw Volume Measurement:** Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- **Compound Administration:** Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
- **Induction of Edema:** Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Key Molecular Targets in Inflammation

The anti-inflammatory effects of chroman derivatives are often mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade.

- NF-κB Signaling: As mentioned in the context of cancer, NF-κB is a master regulator of inflammation.^[15] Inhibition of the NF-κB pathway is a common mechanism of action for anti-inflammatory drugs.^[15]
- MAPK Pathway: The MAPK pathway is also crucial in mediating inflammatory responses.^[16]
- Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Chapter 4: Screening for Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Many chroman-based compounds, particularly those with phenolic hydroxyl groups, are potent antioxidants.

Rationale for a Dual-Assay Approach to Antioxidant Screening

To obtain a more complete picture of a compound's antioxidant potential, it is advisable to use at least two different assays that rely on different mechanisms of radical scavenging. The DPPH and ABTS assays are complementary and widely used for this purpose.

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

- **DPPH Solution Preparation:** Prepare a 0.1 mM solution of DPPH in methanol.
- **Sample Preparation:** Prepare a series of dilutions of the chroman compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
- **Reaction Mixture:** In a 96-well plate, add 100 μ L of each sample dilution to the wells. Then, add 100 μ L of the DPPH solution to each well.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm.
- **Calculation:** Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Principle: ABTS is oxidized to its radical cation (ABTS^{•+}) by potassium persulfate. The ABTS^{•+} has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.[\[17\]](#)

Step-by-Step Methodology:

- **ABTS^{•+} Solution Preparation:** Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.
- **Working Solution:** Dilute the ABTS^{•+} solution with ethanol or PBS to an absorbance of 0.70 \pm 0.02 at 734 nm.
- **Reaction and Measurement:** The procedure is similar to the DPPH assay, with the measurement of absorbance at 734 nm after a shorter incubation period (e.g., 6 minutes).

Data Presentation: Antioxidant Activity

Compound	DPPH IC50 (µM)	ABTS IC50 (µM)
Chroman Derivative 1	[Insert Value]	[Insert Value]
Chroman Derivative 2	[Insert Value]	[Insert Value]
Ascorbic Acid (Standard)	[Insert Value]	[Insert Value]

Chapter 5: Screening for Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Chroman-based compounds have shown promise in this area.

Rationale for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.[18][19]

Step-by-Step Methodology:

- Preparation of Compound Stock Solution: Dissolve the chroman compound in a suitable solvent (e.g., DMSO) to a high concentration.
- Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Chapter 6: Drug-Likeness and Early Safety Profiling (In Silico ADMET)

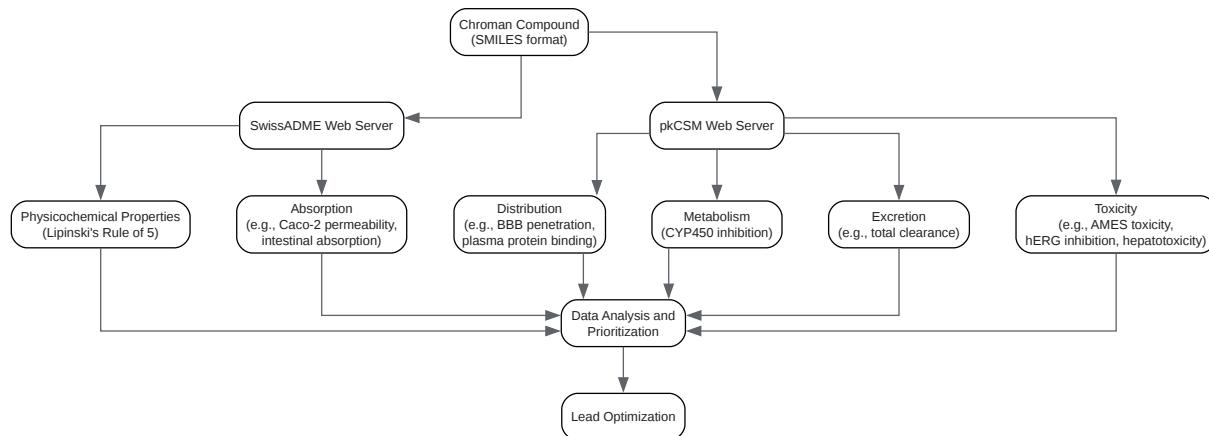
In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties and a good safety profile. In silico (computer-based) methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are invaluable for this purpose.[\[13\]](#)[\[20\]](#)

Rationale for Early ADMET Profiling

Poor ADMET properties are a major cause of drug failure in clinical trials. By using in silico tools to predict these properties early on, we can prioritize compounds with a higher probability of success and identify potential liabilities that may need to be addressed through chemical modification.[\[21\]](#)[\[22\]](#)

In Silico Tools and Workflow

Several free and commercial software tools are available for ADMET prediction. SwissADME and pkCSM are two widely used web-based platforms that provide a comprehensive range of predictions.[\[18\]](#)[\[23\]](#)



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Caption: In Silico ADMET Prediction Workflow.

Key ADMET Parameters to Evaluate

- Physicochemical Properties: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).
- Absorption: Human intestinal absorption, Caco-2 cell permeability.
- Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
- Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
- Excretion: Total clearance.

- Toxicity: AMES test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Data Presentation: ADMET Profile

Parameter	Chroman Derivative 1	Chroman Derivative 2	Desirable Range
Physicochemical			
Molecular Weight	[Value]	[Value]	< 500
logP	[Value]	[Value]	< 5
H-bond Donors	[Value]	[Value]	< 5
H-bond Acceptors	[Value]	[Value]	< 10
Absorption			
Intestinal Absorption (%)	[Value]	[Value]	High
Distribution			
BBB Permeant	[Yes/No]	[Yes/No]	Depends on target
Metabolism			
CYP2D6 Inhibitor	[Yes/No]	[Yes/No]	No
Toxicity			
AMES Toxicity	[Positive/Negative]	[Negative]	Negative
hERG I Inhibitor	[Yes/No]	[Yes/No]	No

Conclusion: Synthesizing a Comprehensive Preliminary Profile

This technical guide has outlined a logical and experimentally robust framework for the preliminary pharmacological screening of novel chroman-based compounds. By systematically evaluating cytotoxicity, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with an early in silico assessment of drug-likeness and safety, researchers can

efficiently identify and prioritize promising lead candidates for further development. The emphasis on understanding the underlying molecular mechanisms and signaling pathways provides a deeper, more insightful approach to drug discovery, ultimately enhancing the probability of translating the therapeutic potential of the versatile chroman scaffold into novel medicines.

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